molecular formula C25H23ClFN5O2 B14093197 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14093197
M. Wt: 479.9 g/mol
InChI Key: BYSFBDPYTZAQPX-UHFFFAOYSA-N
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Description

The compound “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule that features a pyrazolo[1,5-a]pyrazin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylpiperazine, 4-fluorophenyl derivatives, and pyrazolo[1,5-a]pyrazin-4-one precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Condensation: reactions to form the pyrazolo[1,5-a]pyrazin-4-one core.

    Oxidation: or steps to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its therapeutic potential.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)piperazine derivatives
  • 4-fluorophenyl pyrazoles
  • Pyrazolo[1,5-a]pyrazin-4-one analogs

Uniqueness

The uniqueness of “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H23ClFN5O2

Molecular Weight

479.9 g/mol

IUPAC Name

5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H23ClFN5O2/c26-19-2-1-3-21(16-19)29-10-12-30(13-11-29)24(33)8-9-31-14-15-32-23(25(31)34)17-22(28-32)18-4-6-20(27)7-5-18/h1-7,14-17H,8-13H2

InChI Key

BYSFBDPYTZAQPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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